![molecular formula C12H10N2OS B5545670 4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

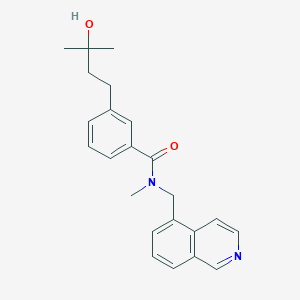

“4-(ethylthio)1benzofuro[3,2-d]pyrimidine” is a type of benzofuran pyrimidine derivative. Benzofuran pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of benzofuran pyrimidines involves a series of reactions. For instance, a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity . Another synthesis method involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .Molecular Structure Analysis

Benzofuro[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of “4-(ethylthio)1benzofuro[3,2-d]pyrimidine” would require more specific information or a dedicated analysis.Chemical Reactions Analysis

The chemical reactions involving benzofuran pyrimidines are diverse. For instance, the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters is one method of synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(ethylthio)1benzofuro[3,2-d]pyrimidine” would require more specific information or a dedicated analysis.科学的研究の応用

PARP-1 Inhibition

Poly ADP ribose polymerase-1 (PARP-1) plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells. Researchers have designed and synthesized a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs as novel PARP-1 inhibitors . Among these compounds, 19c demonstrated superior biological activity, with IC50 values of 22 nM for exogenous PARP-1 enzyme and 4.98 μM for SK-OV-3 cells, outperforming Olaparib. Importantly, 19c exhibited low toxicity to normal liver cells. Mechanistic studies revealed that 19c inhibits DNA single-strand break repair, aggravates DNA double-strand breakage, and promotes cancer cell apoptosis through the mitochondrial pathway. These complexes hold promise as potential novel PARP-1 inhibitors.

Anticancer Properties

Given its PARP-1 inhibitory activity, 4-(ethylthio)1benzofuro[3,2-d]pyrimidine derivatives may serve as effective anticancer agents. By targeting PARP-1, they disrupt DNA repair mechanisms and induce apoptosis in cancer cells.

DNA Damage Response Modulation

The ability of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine derivatives to inhibit PARP-1 suggests their potential in modulating the DNA damage response. These compounds could enhance the efficacy of DNA-damaging chemotherapeutic agents by preventing efficient repair of DNA lesions.

Combination Therapy

Researchers might explore combining 4-(ethylthio)1benzofuro[3,2-d]pyrimidine derivatives with existing cancer treatments. Their PARP-1 inhibitory activity could synergize with other targeted therapies or conventional chemotherapy, improving overall treatment outcomes.

Toxicity and Safety Profiling

Understanding the safety profile of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine derivatives is crucial. Further studies should assess their toxicity in normal cells and potential side effects.

作用機序

Target of Action

The primary target of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Mode of Action

4-(ethylthio)1benzofuro[3,2-d]pyrimidine interacts with its target, PARP-1, by inhibiting its activity . This inhibition leads to the disruption of DNA repair processes, which can result in the aggravation of DNA double-strand breakage .

Biochemical Pathways

The inhibition of PARP-1 activity by 4-(ethylthio)1benzofuro[3,2-d]pyrimidine affects the DNA repair pathway . This disruption can lead to an increase in DNA damage, particularly double-strand breaks, which can trigger cell apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetic properties of 4-(ethylthio)1

Result of Action

The result of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine’s action is the promotion of apoptosis in cancer cells . By inhibiting PARP-1 activity and disrupting DNA repair, the compound induces DNA damage that triggers cell death .

Action Environment

The action of 4-(ethylthio)1benzofuro[3,2-d]pyrimidine can be influenced by various environmental factors

Safety and Hazards

The safety and hazards associated with “4-(ethylthio)1benzofuro[3,2-d]pyrimidine” would depend on various factors including its specific physical and chemical properties, how it is used, and the specific context of exposure. It’s important to refer to appropriate safety data sheets or other resources for detailed information.

将来の方向性

The future directions in the research and development of benzofuran pyrimidines could involve the design and synthesis of novel derivatives with enhanced biological activities and minimal toxicity . This could include further exploration of their potential as anticancer drugs, given their ability to inhibit crucial enzymes in cancer cells .

特性

IUPAC Name |

4-ethylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-2-16-12-11-10(13-7-14-12)8-5-3-4-6-9(8)15-11/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPXYNJSVYTXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC2=C1OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)benzofuro[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)